molecular formula C10H8F3N3O2 B1306246 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 876708-62-2

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1306246
CAS No.: 876708-62-2
M. Wt: 259.18 g/mol
InChI Key: XONLAGPWIJGLQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method includes the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-phenylbutane-1,3-dione . The reaction conditions often involve the use of acetic acid or trifluoroacetic acid as solvents to control regioselectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes, which can disrupt cellular processes and lead to the inhibition of cell growth . The exact molecular targets and pathways involved are still under investigation, but its ability to interact with enzymes makes it a promising candidate for drug development.

Comparison with Similar Compounds

5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural motifs but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the ethyl group in this compound may confer unique properties, such as enhanced stability or specific interactions with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(14-5)4-6(15-16)9(17)18/h3-4H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONLAGPWIJGLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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